molecular formula C16H14N2OS B5295266 3-[(4-METHYLBENZYL)SULFANYL]-2(1H)-QUINOXALINONE

3-[(4-METHYLBENZYL)SULFANYL]-2(1H)-QUINOXALINONE

Cat. No.: B5295266
M. Wt: 282.4 g/mol
InChI Key: YVVLUYPNJPLMHB-UHFFFAOYSA-N
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Description

3-[(4-METHYLBENZYL)SULFANYL]-2(1H)-QUINOXALINONE is a chemical compound that belongs to the quinoxalinone family. This compound is characterized by the presence of a quinoxalinone core structure substituted with a 4-methylbenzylsulfanyl group. Quinoxalinones are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Properties

IUPAC Name

3-[(4-methylphenyl)methylsulfanyl]-1H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-11-6-8-12(9-7-11)10-20-16-15(19)17-13-4-2-3-5-14(13)18-16/h2-9H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVLUYPNJPLMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-METHYLBENZYL)SULFANYL]-2(1H)-QUINOXALINONE typically involves the reaction of 2-chloroquinoxaline with 4-methylbenzyl mercaptan in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(4-METHYLBENZYL)SULFANYL]-2(1H)-QUINOXALINONE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoxalinone core can be reduced under specific conditions to yield dihydroquinoxalinones.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoxalinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Bases like potassium carbonate or sodium hydride are often employed to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinoxalinones.

    Substitution: Various substituted quinoxalinones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Mechanism of Action

The mechanism of action of 3-[(4-METHYLBENZYL)SULFANYL]-2(1H)-QUINOXALINONE is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. For instance, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of microbial cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-METHYLBENZYL)SULFANYL]-1-phenyl-1H-1,2,4-triazole
  • 4-METHYL-3-[(3-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE

Uniqueness

Compared to similar compounds, 3-[(4-METHYLBENZYL)SULFANYL]-2(1H)-QUINOXALINONE stands out due to its unique quinoxalinone core structure, which imparts distinct chemical and biological properties

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